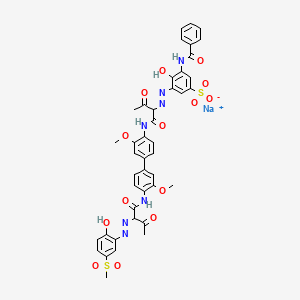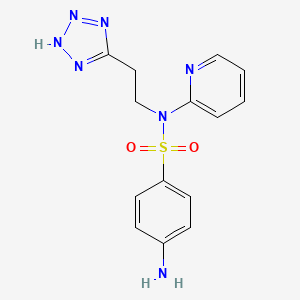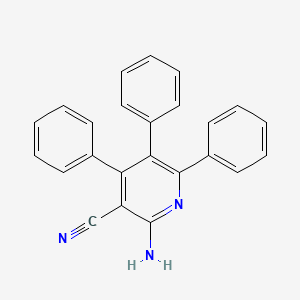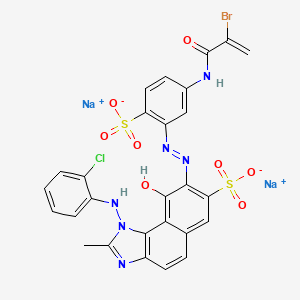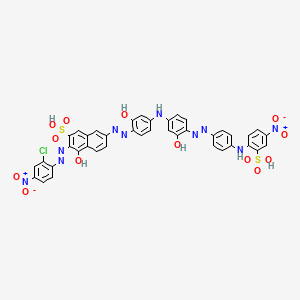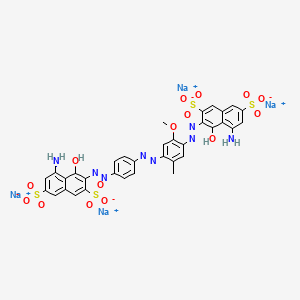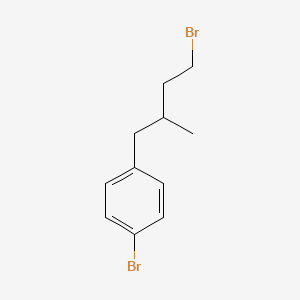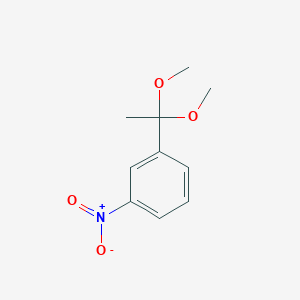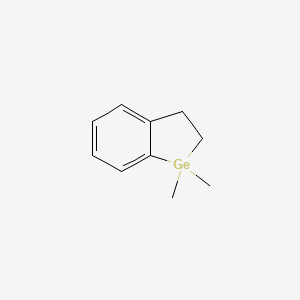
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole is a unique organogermanium compound characterized by its distinct structural framework. This compound features a benzene ring fused with a germole ring, where the germanium atom is bonded to two methyl groups. The presence of germanium in the structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of germanium tetrachloride with an appropriate organolithium reagent, followed by cyclization. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial-scale production may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole has several scientific research applications:
Chemistry: In organic synthesis, it serves as a precursor for the preparation of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that organogermanium compounds, including this compound, may have therapeutic potential. Their ability to modulate immune responses and exhibit antioxidant properties is of particular interest.
Industry: In the electronics industry, the compound is explored for its potential use in semiconductor materials and as a dopant in organic thin-film transistors (OTFTs) and solar cells.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The exact pathways affected by the compound are still under investigation. studies suggest that it may influence oxidative stress pathways, immune response modulation, and apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole and 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of germanium in this compound sets it apart from other similar compounds. Germanium imparts unique electronic properties, making the compound valuable in electronic and semiconductor applications.
Propriétés
Numéro CAS |
65868-35-1 |
|---|---|
Formule moléculaire |
C10H14Ge |
Poids moléculaire |
206.85 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-dihydro-1-benzogermole |
InChI |
InChI=1S/C10H14Ge/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
GHRHQJUJYBGQLL-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(CCC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


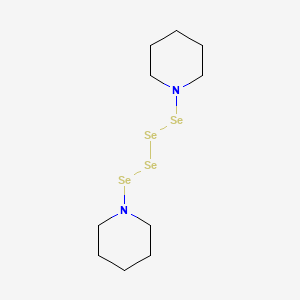


![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
